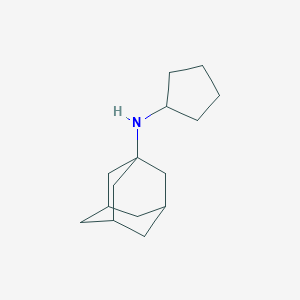

N-cyclopentyladamantan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

134293-29-1 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-cyclopentyladamantan-1-amine |

InChI |

InChI=1S/C15H25N/c1-2-4-14(3-1)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-14,16H,1-10H2 |

InChI Key |

JHVOJYUPDOQKIQ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |

Synonyms |

adamantylcyclopentanamine |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of N Cyclopentyladamantan 1 Amine

X-ray Crystallography Studies

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For adamantane (B196018) derivatives, this technique provides invaluable insights into their molecular conformation, packing in the crystal lattice, and non-covalent interactions.

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. For a molecule like N-cyclopentyladamantan-1-amine, this technique would reveal the exact bond lengths, bond angles, and torsion angles, defining the spatial relationship between the adamantane cage and the cyclopentyl group.

In studies of similar adamantane derivatives, such as adamantane-based esters and sulfonamides, single-crystal X-ray diffraction has been instrumental. nih.govrsc.org For instance, the analysis of adamantane ester derivatives has shown how the bulky adamantyl group influences the conformation of the rest of the molecule. nih.gov The crystal structures of adamantane sulfonamides have detailed the molecular conformations and the intricate networks of hydrogen bonds that dictate the crystal packing. rsc.org It is a common feature that the adamantane cage itself is conformationally rigid, while the substituents can adopt various orientations. wikipedia.org

Table 1: Representative Crystallographic Data for an Adamantane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.567(5) |

| β (°) | 109.87(3) |

| Volume (ų) | 1845(1) |

| Z | 4 |

| Note: This data is representative of a substituted adamantane derivative and not N-cyclopentyladamantan-1-amine itself, for which specific crystallographic data is not available in the searched literature. |

The adamantane moiety is a classic "guest" in supramolecular chemistry due to its size, shape, and hydrophobicity. Co-crystallization with "host" molecules, such as cyclodextrins or cucurbiturils, can reveal the nature of intermolecular interactions. These studies are crucial for understanding how molecules like N-cyclopentyladamantan-1-amine might interact with biological receptors or be encapsulated for delivery systems.

High-resolution X-ray diffraction allows for the mapping of electron density distribution within a molecule. This provides a deeper understanding of chemical bonding and intermolecular interactions than standard diffraction experiments. By analyzing the electron density, one can visualize the accumulation of charge in covalent bonds and the depletion of charge in regions of non-covalent interactions. While no specific high-resolution diffraction data for N-cyclopentyladamantan-1-amine were found, this technique has been applied to other organic molecules to detail charge transfer and hydrogen bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state.

For a molecule with multiple, overlapping proton and carbon signals, as would be expected for N-cyclopentyladamantan-1-amine, one-dimensional NMR spectra can be difficult to interpret fully. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals.

These techniques would allow for the tracing of proton-proton and proton-carbon connectivities throughout the molecule, confirming the adamantane and cyclopentyl frameworks and their point of attachment. Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of different protons, offering insights into the preferred conformation of the N-cyclopentyl group relative to the adamantane cage in solution. Studies on other adamantane amines have utilized such NMR techniques to determine their binding modes and the orientation of their amine groups within protein channels. nih.govacs.orgacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Adamantane

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH (tertiary) | ~1.87 | ~28.5 |

| CH₂ (secondary) | ~1.76 | ~37.9 |

| Note: These are the characteristic chemical shifts for the unsubstituted adamantane core. wikipedia.orgyoutube.com The presence of the N-cyclopentylamino group would cause shifts in the signals of the adjacent carbon and hydrogen atoms in N-cyclopentyladamantan-1-amine. |

Solid-state NMR (ssNMR) is uniquely suited for studying the structure and dynamics of materials in the solid state, including crystalline powders, amorphous solids, and supramolecular assemblies. For N-cyclopentyladamantan-1-amine, ssNMR could provide information on its packing and intermolecular interactions within a solid sample.

Adamantane itself is often used as a standard for chemical shift referencing in solid-state NMR. wikipedia.orgyoutube.com In host-guest complexes, ssNMR can be used to probe the environment of the guest molecule within the host cavity. For example, changes in the carbon-13 chemical shifts of an adamantane derivative upon inclusion in a host like cucurbit rsc.orguril can confirm encapsulation and provide details about the geometry of the complex. The use of techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) is standard in obtaining high-resolution spectra of solids.

Isotopic Labeling Strategies in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. However, for complex molecules, spectral overlap can obscure key signals. Isotopic labeling is a powerful strategy to overcome this challenge by selectively replacing atoms with their NMR-active isotopes, such as ¹³C and ¹⁵N. sigmaaldrich.comnih.gov

For N-cyclopentyladamantan-1-amine, uniform ¹⁵N labeling can be achieved by using ¹⁵NH₄Cl as the sole nitrogen source during synthesis. This allows for the direct observation of the nitrogen atom in the amine group, which is otherwise challenging due to the low natural abundance and quadrupolar nature of ¹⁴N. sigmaaldrich.comhuji.ac.il Such labeling facilitates ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, providing unambiguous assignment of the N-H proton and its corresponding nitrogen.

Similarly, selective or uniform ¹³C labeling can simplify the complex aliphatic region of the spectrum. Using ¹³C-labeled cyclopentanone (B42830) or adamantan-1-amine as a precursor in the synthetic route would enrich specific parts of the molecule, enabling clearer identification of the carbon signals for the cyclopentyl or adamantyl moieties, respectively. These strategies are crucial for resolving ambiguities in spectral assignments and providing precise chemical shift data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Cyclopentyladamantan-1-amine Predicted values are based on data for analogous adamantane and amine structures. mdpi.comlibretexts.org

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantane CH | ~1.9 - 2.1 | ~38.0 |

| Adamantane CH₂ (δ) | ~1.7 | ~45.0 |

| Adamantane CH₂ (γ) | ~1.6 | ~29.5 |

| Adamantane C (α) | - | ~58.0 |

| Cyclopentyl CH-N | ~2.8 - 3.0 | ~60.0 |

| Cyclopentyl CH₂ | ~1.4 - 1.8 | ~24.0, ~34.0 |

| N-H | Variable (e.g., ~1.5 - 2.5) | - |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. thermofisher.commdpi.com These methods are complementary; FTIR is sensitive to polar bonds and changes in dipole moments, while Raman spectroscopy excels at detecting nonpolar, symmetric vibrations. mdpi.com

For N-cyclopentyladamantan-1-amine, FTIR is particularly useful for identifying the N-H and C-N stretching vibrations characteristic of secondary amines. libretexts.orgglobalresearchonline.net The adamantane cage itself has characteristic breathing and deformation modes. bohrium.com Raman spectroscopy complements this by providing strong signals for the C-C and C-H vibrations of the hydrocarbon framework of both the adamantane and cyclopentyl groups. thermofisher.com Analyzing the shifts in these vibrational frequencies can offer insights into intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov

Table 2: Key Vibrational Modes for N-Cyclopentyladamantan-1-amine

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | FTIR | 3300 - 3500 (weak-medium) | Characteristic of secondary amines. libretexts.org |

| C-H Stretch (Aliphatic) | FTIR, Raman | 2850 - 3000 (strong) | From adamantyl and cyclopentyl groups. globalresearchonline.net |

| N-H Bend | FTIR | 1550 - 1650 (variable) | Confirms the presence of the amine group. libretexts.org |

| C-N Stretch | FTIR | 1170 - 1250 (weak-medium) | Indicates the aliphatic amine structure. globalresearchonline.net |

| Adamantane Cage Breathing | Raman | ~750 - 800 | A characteristic fingerprint for the adamantane core. bohrium.com |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight of a compound and gaining structural information from its fragmentation patterns. For N-cyclopentyladamantan-1-amine (C₁₅H₂₅N), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The fragmentation of aliphatic amines in MS is highly predictable and dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For N-cyclopentyladamantan-1-amine, two primary α-cleavage pathways are expected:

Loss of a C₄H₇ radical from the cyclopentyl ring.

Loss of the adamantyl radical.

Additionally, the fragmentation of the adamantane cage itself can produce a characteristic series of ions at m/z = 93, 80, 79, and below, further confirming the presence of this moiety. wikipedia.org

Table 3: Predicted Mass Spectrometry Fragments for N-Cyclopentyladamantan-1-amine

| Fragment | Predicted m/z | Description |

| [C₁₅H₂₅N]⁺• | 219.20 | Molecular Ion (M⁺•) |

| [M - C₄H₇]⁺ | 164.14 | α-cleavage: Loss of a butenyl radical from the cyclopentyl ring |

| [M - C₁₀H₁₅]⁺ | 84.08 | α-cleavage: Loss of the adamantyl radical |

| [C₁₀H₁₅]⁺ | 135.12 | Adamantyl cation (from cleavage of C-N bond) |

| [C₇H₉]⁺ | 93.07 | Characteristic adamantane fragment |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to investigate the three-dimensional arrangement of atoms in chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.

N-cyclopentyladamantan-1-amine, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry that includes the C-N bond, meaning it cannot exhibit optical activity.

However, if a substituent were introduced onto either the adamantane or cyclopentyl rings at a position that breaks this symmetry, the resulting derivative would become chiral. For such a chiral derivative, ECD spectroscopy would be an invaluable tool for assigning its absolute configuration. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, could be compared with theoretical spectra generated by quantum chemical calculations. This comparison allows for the unambiguous determination of the molecule's stereochemistry. Adamantane derivatives that are chiral have been noted to typically exhibit small specific rotation values. wikipedia.org

Table 4: Hypothetical ECD Data for a Chiral Derivative of N-Cyclopentyladamantan-1-amine

| Parameter | Description |

| Wavelength (λ) | Wavelength of the electronic transition. |

| Cotton Effect | The characteristic change in sign of the ECD signal near an absorption band. |

| Molar Ellipticity [θ] | A quantitative measure of the ECD signal, used to compare with theoretical calculations. |

| Application | Comparison of experimental vs. theoretically calculated spectra to assign absolute configuration (R/S). |

Computational and Theoretical Investigations of N Cyclopentyladamantan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. orgchemres.org For N-cyclopentyladamantan-1-amine, these calculations can elucidate its fundamental reactivity, stability, and spectroscopic signatures.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. jocpr.com

For N-cyclopentyladamantan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the lone pair of electrons. The LUMO is likely distributed across the σ* orbitals of the adamantane (B196018) and cyclopentyl frameworks. The introduction of the electron-donating amine and alkyl groups to the adamantane core is expected to raise the HOMO energy and slightly alter the LUMO energy compared to unsubstituted adamantane. Studies on various adamantane derivatives have shown that their HOMO-LUMO gaps can be extensively tuned, ranging from as high as 10.63 eV down to 2.42 eV depending on the nature of the substituents. acs.orgnih.gov Pure adamantane has a large HOMO-LUMO gap of about 9.45 eV, indicative of its high stability. nih.gov The presence of a nitrogen-containing substituent generally leads to a reduction in this gap. acs.orgnih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. The electrophilicity index (ω), for instance, quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. mdpi.com It is a measure of a molecule's ability to act as an electrophile. csic.es A higher electrophilicity index suggests a greater capacity to accept electrons. The calculation involves the electronic chemical potential (μ) and chemical hardness (η), which are derived from the FMO energies. mdpi.comresearchgate.net While specific values for N-cyclopentyladamantan-1-amine are not published, calculations on similar alkylamines provide a framework for estimating its reactivity.

Table 1: Illustrative Electronic Properties and Reactivity Descriptors for Adamantane-Based Amines

| Property | Description | Expected Value/Trend for N-Cyclopentyladamantan-1-amine |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Higher (less negative) than adamantane due to the amine group. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Similar to or slightly lower than adamantane. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Significantly smaller than pure adamantane (~9.45 eV), likely in the 5-7 eV range. acs.orgnih.gov |

| Electrophilicity Index (ω) | Measures the stabilization in energy upon accepting electronic charge. | Expected to be moderate, characteristic of a secondary amine. |

Note: The values in this table are illustrative and based on trends observed in computational studies of related adamantane derivatives and alkylamines. Specific values require dedicated DFT calculations for N-cyclopentyladamantan-1-amine.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT, often using the Gauge-Invariant Atomic Orbital (GIAO) method. modgraph.co.ukacs.org For N-cyclopentyladamantan-1-amine, calculations would predict distinct signals for the adamantane and cyclopentyl protons and carbons. The adamantane cage has two main carbon environments (bridgehead and methylene (B1212753) bridge) and their corresponding protons, which would be further differentiated by their proximity to the amine group. nih.govnih.gov The cyclopentyl group's protons would exhibit complex splitting patterns due to their flexibility. The chemical shifts of protons and carbons directly attached to or near the nitrogen atom are particularly influenced by its electronic environment. modgraph.co.uknih.gov Studies on adamantanamine and its derivatives show that theoretical predictions, especially for ¹³C shifts, can achieve good agreement with experimental data. nih.govsamipubco.comresearchgate.net

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies correspond to specific molecular motions, such as C-H, N-H, and C-N stretching, as well as various bending and deformation modes. researchgate.netrsc.org For N-cyclopentyladamantan-1-amine, characteristic frequencies would include the N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region for secondary amines), C-H stretching of the adamantane and cyclopentyl groups (around 2850-3000 cm⁻¹), and C-N stretching vibrations. acs.org It is standard practice to apply scaling factors to the calculated harmonic frequencies to correct for anharmonicity and systematic errors in the computational method, leading to better agreement with experimental spectra. nist.gov

Table 2: Typical Predicted Vibrational Frequencies for N-Alkyladamantan-1-amine Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

| N-H Stretch | 3300 - 3500 | Stretching of the amine N-H bond. |

| C-H Stretch (Adamantane) | 2850 - 2950 | Symmetric and asymmetric stretching of C-H bonds on the adamantane cage. researchgate.net |

| C-H Stretch (Cyclopentyl) | 2870 - 2960 | Symmetric and asymmetric stretching of C-H bonds on the cyclopentyl ring. |

| C-N Stretch | 1100 - 1250 | Stretching of the carbon-nitrogen bonds. |

| CH₂ Scissoring/Bending | 1440 - 1480 | Bending and deformation modes of methylene groups in both alkyl moieties. |

Note: These are representative frequency ranges based on general values for secondary amines and adamantane derivatives. Precise frequencies for N-cyclopentyladamantan-1-amine would be obtained from specific DFT calculations.

While the adamantane group is rigid, the N-cyclopentyladamantan-1-amine molecule possesses conformational flexibility due to rotation around the C(adamantane)-N and C(cyclopentyl)-N single bonds, as well as the puckering of the cyclopentyl ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. rsc.org

Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angles defining the orientation of the cyclopentyl group relative to the adamantane cage. This process identifies the energy minima, which correspond to the most stable conformers, and the transition states that separate them. For molecules with flexible rings like cyclopentane, multiple puckered forms (e.g., envelope, twist) must also be considered. The final conformational landscape reveals the preferred shapes of the molecule and the energy barriers to interconversion between them. Such studies on related flexible molecules have successfully predicted the most populated conformations in solution. researchgate.net

Non-covalent interactions are crucial in determining the structure, stability, and aggregation properties of molecules. ksu.edu.sarsc.org In N-cyclopentyladamantan-1-amine, both intramolecular and intermolecular non-covalent forces are at play.

Intramolecularly, weak hydrogen bonds may exist between the amine proton (N-H) and nearby C-H bonds of the alkyl groups, influencing the preferred conformation.

Intermolecularly, these interactions govern how the molecules pack in the solid state and interact in solution. The primary intermolecular interactions for N-cyclopentyladamantan-1-amine would be:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor. This is a dominant interaction directing molecular association. mdpi.com

Dispersion Forces (van der Waals): The large, nonpolar surfaces of the adamantane and cyclopentyl groups lead to significant attractive dispersion forces. These forces are critical for the packing of bulky, lipophilic molecules. mdpi.comrsc.org

Dipole-Dipole Interactions: The C-N and N-H bonds create a molecular dipole moment, leading to electrostatic interactions between molecules.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Non-Covalent Interactions (NCI) index can be used to visualize and quantify these weak interactions, providing detailed insight into the forces that stabilize different molecular arrangements. rsc.orgresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, molecular dynamics (MD) simulations can model the behavior of one or more molecules in an explicit solvent environment over time. nih.govacs.org

MD simulations provide a molecular-level movie of how N-cyclopentyladamantan-1-amine behaves in a solvent like water. Such simulations can reveal key information about its solvation and dynamic properties.

Given its structure, N-cyclopentyladamantan-1-amine is amphiphilic. The adamantane and cyclopentyl groups are highly lipophilic and would prefer to minimize contact with water, while the secondary amine group can form hydrogen bonds with water molecules. rsc.orgnih.gov An MD simulation in a box of water would likely show:

The formation of a structured hydration shell around the amine group, with water molecules oriented to form hydrogen bonds.

Disruption of the normal water structure around the bulky, hydrophobic adamantane and cyclopentyl moieties. This hydrophobic effect is a major driving force for the aggregation of such molecules in aqueous solution. nih.gov

The dynamic rotation around the C-N bonds and the puckering of the cyclopentyl ring, providing information on the flexibility and conformational transitions of the molecule in a realistic environment.

By calculating properties like the radial distribution function and solvation free energy from the simulation trajectory, one can quantify the molecule's interaction with the solvent and its solubility. bohrium.comtandfonline.com Studies on similar adamantane derivatives in aqueous and lipid environments have provided significant insights into how these molecules partition and orient themselves in biological systems. nih.gov

Simulation of N-Cyclopentyladamantan-1-amine Interactions within Host-Guest Systems

The rigid and lipophilic adamantane cage is a classic guest moiety in supramolecular chemistry, known to form stable inclusion complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. Computational simulations are instrumental in dissecting the thermodynamics and structural features of these host-guest systems.

Studies on similar adamantane derivatives provide a framework for these simulations. For instance, the binding of aminoadamantanes to cucurbit ethz.churil (CB ethz.ch) has been computationally analyzed, revealing the critical roles of the nonpolar core and cationic substituents in achieving high-affinity binding. nih.gov Computational studies on adamantane derivatives with β-cyclodextrin have also been performed, with techniques like Fluorescence Correlation Spectroscopy (FCS) experimentally validating the formation of stable 1:1 complexes with high association constants. mdpi.com In one such study, an Alexa 488-labeled adamantane derivative showed a high association equilibrium constant (K) of 5.2 × 10⁴ M⁻¹ with β-cyclodextrin. mdpi.com

Simulations for an N-cyclopentyladamantan-1-amine guest would typically involve docking the guest into the host, followed by extensive MD simulations in an explicit water solvent to calculate the binding free energy. Methods like the Mining Minima algorithm can be employed to explore the conformational space and understand the contributions of electrostatics, van der Waals forces, and configurational entropy to the binding affinity. nih.gov Such studies are critical in fields like pretargeted nuclear medicine, where adamantane-based guests have been computationally and experimentally investigated for their interaction with cucurbituril (B1219460) hosts. vanderbilt.edu

| Host | Guest | Method | Predicted/Measured Property | Value | Reference |

| β-Cyclodextrin | Adamantane-Alexa 488 | FCS | Association Constant (K) | 5.2 x 10⁴ M⁻¹ | mdpi.com |

| Cucurbit ethz.churil | Diamantane-diammonium | QM | Binding Free Energy (ΔG) | -23.1 kcal/mol | nih.gov |

| Cucurbit ethz.churil | Adamantane-diammonium | QM | Binding Free Energy (ΔG) | -19.7 kcal/mol | nih.gov |

This table presents data for related adamantane derivatives to illustrate typical binding affinities observed in host-guest systems. The values provide a benchmark for what might be expected in computational studies of N-cyclopentyladamantan-1-amine.

Conformational Transitions and Flexibility Studies

Computational methods, particularly quantum chemical calculations, can map the potential energy surface associated with these conformational changes. A key parameter is the dihedral angle between a plane in the adamantane cage and one in the cyclopentyl ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated, revealing the energy minima (stable conformers) and the energy barriers between them. nih.govnih.gov

Studies on the dynamics of amide bond rotation in other N-substituted adamantane derivatives have shown that bulky substituents can lead to lowered energy barriers for rotation. researchgate.net In the case of N-cyclopentyladamantan-1-amine, the interaction between the hydrogen atoms on the cyclopentyl ring and the hydrogens at the bridgehead positions of the adamantane cage would be the primary source of steric strain, dictating the preferred conformations. The cyclopentyl ring itself is not planar and undergoes pseudorotation, a low-energy process that interconverts various "envelope" and "twist" conformations. High-level computational studies would be necessary to explore the coupling between the C-N bond rotation and the cyclopentyl ring pucker. rsc.org

| Dihedral Angle (H-C1-N-C_cyclo) | Relative Energy (kcal/mol) (Hypothetical) | Conformation |

| 60° | 0.0 | Staggered (Global Minimum) |

| 120° | 3.5 | Eclipsed (Transition State) |

| 180° | 0.5 | Staggered (Local Minimum) |

| 240° | 3.5 | Eclipsed (Transition State) |

This table provides a hypothetical energy profile for the rotation around the C1-N bond, illustrating the concepts of stable conformers and transition states based on general principles of conformational analysis.

Computational Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the detailed study of reaction coordinates, intermediates, and transition states that are often fleeting and difficult to characterize experimentally.

Elucidation of Synthetic Pathways and Transition State Analysis

The most direct synthetic route to N-cyclopentyladamantan-1-amine is likely the reductive amination of adamantanone with cyclopentylamine (B150401). This process typically involves two key steps: the formation of an imine (or enamine) intermediate followed by its reduction.

Imine Formation: The reaction begins with the nucleophilic attack of cyclopentylamine on the carbonyl carbon of adamantanone, forming a hemiaminal intermediate. This is followed by dehydration to yield the N-cyclopentyl-adamantan-2-imine. Computational studies can model this entire pathway, calculating the activation energies for the nucleophilic attack and the subsequent acid-catalyzed dehydration step. mdpi.com

Reduction: The imine intermediate is then reduced to the final amine product. This can be achieved with various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. Transition state analysis for the hydride transfer from the reducing agent to the imine carbon would reveal the stereoselectivity of the reaction (though in this specific case, the product is achiral).

Computational studies on the synthesis of other adamantane amides and amines have demonstrated the feasibility of these calculations, providing insights into the effects of steric hindrance on reactivity. ulb.ac.be For example, the synthesis of 1,2-disubstituted adamantane derivatives has been rationalized through computational predictions of reaction pathways. mdpi.com

| Reaction Step (Reductive Amination) | Species | Relative Energy (kcal/mol) (Hypothetical) |

| 1 | Reactants (Adamantanone + Cyclopentylamine) | 0 |

| 2 | Hemiaminal Intermediate | -5 |

| 3 | Dehydration Transition State | +15 |

| 4 | Imine Intermediate | +2 |

| 5 | Hydride Attack Transition State | +10 |

| 6 | Product (N-cyclopentyladamantan-1-amine) | -20 |

This table presents a hypothetical reaction coordinate diagram for the synthesis of N-cyclopentyladamantan-1-amine, illustrating the relative energies of intermediates and transition states.

Mechanistic Insights into Derivative Reactions

The N-cyclopentyladamantan-1-amine, being a secondary amine, can undergo further reactions such as N-alkylation or N-acylation. The bulky adamantyl and cyclopentyl groups are expected to sterically hinder the nitrogen atom, influencing the reaction rates.

Computational modeling can provide quantitative insights into this steric effect. By calculating the transition state for, say, the reaction of N-cyclopentyladamantan-1-amine with an acyl chloride, one can determine the activation energy. Comparing this value to the activation energy for a less hindered amine (e.g., diethylamine) would quantify the steric hindrance imposed by the adamantyl and cyclopentyl moieties. Such studies are common for understanding the reactivity of various amines. acs.org The synthesis of complex adamantane derivatives, such as those incorporating piperidine (B6355638) rings, has been guided by mechanistic understanding derived from both experimental and computational work. rsc.org

Application of Automated Transition State Search Algorithms

Modern computational chemistry has seen the development of powerful automated workflows for finding transition states. researchgate.netrsc.org These algorithms significantly streamline the process of mechanistic investigation. For a given reaction, the user typically only needs to provide the structures of the reactants and products. acs.org

The software then employs a combination of methods, such as string methods or dimer methods, to automatically generate an initial guess for the transition state structure and then refine it to locate the true first-order saddle point on the potential energy surface. researchgate.net These automated tools can be applied to all the reactions involving N-cyclopentyladamantan-1-amine discussed above:

Synthesis: To find the transition states for imine formation and reduction in the synthesis from adamantanone.

Derivative Reactions: To locate the transition states for N-alkylation or N-acylation, providing a direct calculation of the activation barriers.

Conformational Transitions: To find the transition states for rotation around the C-N bond, confirming the barriers between different conformers.

The use of such automated workflows accelerates research by allowing for the rapid screening of different reaction pathways and the efficient investigation of complex chemical systems without the laborious manual process of finding transition states. ethz.chbeilstein-journals.org This approach makes detailed mechanistic studies on molecules like N-cyclopentyladamantan-1-amine more accessible and computationally efficient.

Molecular Recognition and Supramolecular Interactions of N Cyclopentyladamantan 1 Amine

Host-Guest Chemistry

Host-guest chemistry is a central theme in supramolecular chemistry, focusing on the formation of complexes between a larger host molecule and a smaller guest molecule. wikipedia.org The hydrophobic and bulky nature of the adamantane (B196018) moiety makes N-cyclopentyladamantan-1-amine an excellent guest for various macrocyclic hosts.

N-cyclopentyladamantan-1-amine, like other adamantane derivatives, readily forms inclusion complexes with a variety of synthetic macrocyclic hosts. These hosts possess hydrophobic cavities that can encapsulate the adamantane or cyclopentyl portion of the guest molecule.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov β-cyclodextrin, with its suitably sized cavity, is known to form stable 1:1 inclusion complexes with adamantane derivatives. nih.gov The adamantyl group of N-cyclopentyladamantan-1-amine is expected to be encapsulated within the β-cyclodextrin cavity, driven primarily by hydrophobic interactions. psu.edu The amine group likely remains outside the cavity, interacting with the solvent or the rim of the cyclodextrin (B1172386). nih.gov

Pillararenes: These are a newer class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions, forming a pillar-shaped architecture. nih.govmdpi.comsemanticscholar.org Water-soluble pillararenes can encapsulate cationic and hydrophobic guests in their cavities. nih.gov The complexation of N-cyclopentyladamantan-1-amine with a pillar[n]arene would involve the inclusion of the adamantyl and/or cyclopentyl moiety within the host's cavity, stabilized by hydrophobic and cation-π interactions.

The stability of host-guest complexes is quantified by thermodynamic parameters such as the association constant (Ka), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation. These parameters provide a deeper understanding of the forces driving the binding process. rsc.orgresearchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of Ka, ΔH, and subsequently ΔG and ΔS. nih.gov For the complexation of adamantane derivatives with hosts like cyclodextrins and cucurbiturils, the binding is often driven by a favorable enthalpy change (exothermic) and a favorable entropy change. mdpi.comrsc.org

A study on the complexation of various adamantyl derivatives with β-cyclodextrin revealed that the process is enthalpically driven. nih.gov The thermodynamic parameters for the complexation of adamantane derivatives with macrocyclic hosts can vary significantly depending on the specific host, guest, and solvent conditions. mdpi.com

Table 1: Representative Thermodynamic Data for Host-Guest Complexation of Adamantane Derivatives

| Host | Guest | Ka (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|---|

| β-Cyclodextrin | 1-Adamantanol (B105290) | 2.8 x 10⁴ | -25.4 | -32.6 | -7.2 |

Note: This table presents illustrative data for similar compounds to demonstrate the principles of thermodynamic characterization. The exact values for N-cyclopentyladamantan-1-amine would require specific experimental determination.

Molecular recognition refers to the specific binding between two or more molecules through non-covalent interactions. plos.org The specificity and selectivity of host-guest systems are crucial for their application in areas like sensing and separation. nih.gov

The binding of N-cyclopentyladamantan-1-amine to a particular host is expected to be highly specific due to the complementary size, shape, and chemical properties between the guest and the host's cavity. For instance, the rigid and well-defined cavities of cucurbiturils often lead to exceptional selectivity for guests that fit snugly within them. nih.gov

The presence of both an adamantane and a cyclopentyl group on the amine could lead to interesting selectivity profiles. Depending on the cavity size of the host, one group might be preferentially included over the other, or the entire hydrophobic portion might be encapsulated. This can result in selective binding to a specific host from a mixture of potential hosts or selective binding of N-cyclopentyladamantan-1-amine from a mixture of different guests. nih.gov

The formation of host-guest complexes between N-cyclopentyladamantan-1-amine and multivalent or functionalized hosts can lead to the spontaneous formation of larger, well-ordered supramolecular structures through a process called self-assembly. nih.govexlibrisgroup.com

For example, if a host molecule possesses two or more binding sites, it can bridge two N-cyclopentyladamantan-1-amine molecules, leading to the formation of linear or network-like polymers. Conversely, a guest molecule with two adamantyl moieties could be bridged by a monovalent host. These self-assembled systems have potential applications in the development of responsive materials, drug delivery vehicles, and molecular machines. nih.govresearchgate.net

Ligand Binding Studies with Isolated Receptors and Cell-Free Systems

Beyond synthetic hosts, the adamantane scaffold is a well-known pharmacophore that interacts with various biological receptors. nih.gov Studying the binding of N-cyclopentyladamantan-1-amine to isolated receptors or in cell-free systems provides crucial information about its potential biological activity.

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically quantified by the equilibrium dissociation constant (Kd). youtube.comabcam.co.jp A lower Kd value indicates a higher binding affinity. nih.gov

Radioligand binding assays are a common method for determining Kd. nih.gov In this technique, a radiolabeled version of the ligand is incubated with the isolated receptor preparation. By measuring the amount of bound radioligand at different concentrations, a saturation curve can be generated, from which the Kd can be calculated. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-cyclopentyladamantan-1-amine |

| β-cyclodextrin |

| Cucurbit nih.govuril |

| Pillar[n]arene |

| 1-Adamantanol |

| 1-Adamantanamine |

| Glycoluril |

An article on the molecular recognition and supramolecular interactions of N-cyclopentyladamantan-1-amine, as specified by the provided outline, cannot be generated at this time.

Extensive searches for scientific literature and data pertaining to the kinetic characterization (k_on, k_off), stoichiometry of ligand-receptor interactions, and receptor binding site characterization of N-cyclopentyladamantan-1-amine did not yield any specific research findings.

Similarly, no data could be located regarding the biophysical characterization of this compound using the specified techniques of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST). The search results were limited to general descriptions of these analytical methods or studies involving other chemical compounds.

Without accessible research data on the binding events and thermodynamic properties of N-cyclopentyladamantan-1-amine, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and includes detailed research findings or data tables.

Biophysical Characterization Techniques

Circular Dichroism Spectroscopy for Conformational Changes Upon Binding

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes that occur in chiral molecules and macromolecules upon binding events. nih.govplos.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the three-dimensional structure of the analyte. nih.gov In the context of N-cyclopentyladamantan-1-amine, which is a chiral molecule, CD spectroscopy could theoretically be employed to probe changes in its conformation when it interacts with a biological target, such as a protein or nucleic acid.

When a small molecule like N-cyclopentyladamantan-1-amine binds to a receptor, the interaction can induce conformational changes in either the ligand, the receptor, or both. These structural alterations can often be detected as changes in the CD spectrum. nih.gov For instance, a change in the torsion angles of the cyclopentyl or adamantanyl moieties relative to the amine group would likely result in a modified CD signal.

While the application of CD spectroscopy is well-established for studying protein conformational changes upon ligand binding, its use to directly observe the conformational changes of a small molecule ligand like N-cyclopentyladamantan-1-amine is less common but theoretically feasible, provided the molecule has a chromophore near the chiral center that absorbs in an accessible wavelength range. plos.org To date, specific studies employing circular dichroism spectroscopy to analyze the conformational changes of N-cyclopentyladamantan-1-amine upon binding to a biological target have not been reported in publicly available literature.

Enzyme Inhibition Mechanism Studies in Cell-Free Systems

Cell-free systems offer a controlled environment to study the direct interactions between a compound and specific enzymes, devoid of the complexities of a cellular environment such as membrane transport and metabolism. frontiersin.orgnih.gov Such systems are ideal for elucidating the precise mechanism of enzyme inhibition.

Identification of Cell-Free Enzyme Targets

The initial step in characterizing the inhibitory activity of N-cyclopentyladamantan-1-amine in a cell-free system would be to identify its specific enzyme targets. This can be achieved through various screening methods. A common approach involves incubating the compound with a panel of purified enzymes or a cell lysate and measuring the activity of each enzyme. A reduction in enzyme activity in the presence of N-cyclopentyladamantan-1-amine would indicate a potential interaction.

However, specific enzyme targets for N-cyclopentyladamantan-1-amine have not been documented in the scientific literature. Identifying such targets would be a crucial first step in understanding its biological activity.

Kinetic Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Once an enzyme target is identified, kinetic studies are performed to determine the mechanism of inhibition. libretexts.org This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data is then plotted, typically using a Lineweaver-Burk or Michaelis-Menten plot, to distinguish between different inhibition models. libretexts.orgmdpi.com

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic activity but not substrate binding. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. wikipedia.org

Without experimental data on the interaction of N-cyclopentyladamantan-1-amine with a specific enzyme, its kinetic mechanism of inhibition remains undetermined.

Investigation of Binding Sites and Modes of Inhibition

Determining the binding site and mode of inhibition provides a more detailed picture of the molecular interaction. Techniques such as X-ray crystallography or NMR spectroscopy of the enzyme-inhibitor complex can reveal the precise atomic interactions. Computational modeling and docking studies can also be used to predict the binding mode. These studies would clarify whether N-cyclopentyladamantan-1-amine binds to the active site or an allosteric site and identify the key amino acid residues involved in the interaction. As with other aspects of its enzyme inhibition profile, specific binding site information for N-cyclopentyladamantan-1-amine is not currently available.

Structure-Mechanism Relationships from Enzymatic Assays

By systematically modifying the structure of N-cyclopentyladamantan-1-amine and evaluating the inhibitory activity of the resulting analogs, a structure-activity relationship (SAR) can be established. These studies can reveal which chemical features of the molecule are critical for its inhibitory effect. For example, one could investigate the importance of the cyclopentyl group, the adamantane cage, and the amine functionality. This information is invaluable for the rational design of more potent and selective inhibitors. rsc.org However, no such structure-mechanism relationship studies for N-cyclopentyladamantan-1-amine have been published.

N Cyclopentyladamantan 1 Amine As a Precursor in Advanced Chemical Synthesis

Design and Synthesis of Functionalized Derivatives for Advanced Materials

The synthesis of functionalized adamantane (B196018) derivatives is a key step in creating advanced materials with tailored properties. rsc.org The presence of the N-cyclopentyl group in N-cyclopentyladamantan-1-amine offers a unique combination of the bulky adamantane core and a flexible, hydrophobic cycloalkyl substituent. This structure can be a precursor to a variety of functionalized derivatives for applications in materials science.

The synthesis of N-cyclopentyladamantan-1-amine itself can be envisioned through several established routes for N-alkylation of 1-aminoadamantane. One common method involves the reductive amination of adamantan-1-one with cyclopentylamine (B150401). Alternatively, direct alkylation of 1-aminoadamantane with a cyclopentyl halide or tosylate could be employed. A patent describes a general method for the synthesis of N-alkyl-methoxyamines which can be used to form secondary amines from lithioadamantanes, providing another potential synthetic pathway. google.com

Once obtained, the secondary amine functionality of N-cyclopentyladamantan-1-amine serves as a versatile point for further derivatization. For instance, it can be acylated to form amides, which have been shown to possess interesting structural and, in some cases, biological properties. researchgate.net A series of new polyfunctional derivatives have been synthesized using N-[(adamantan-1-yl)alkyl]acetamides as starting materials, highlighting the potential of such amide intermediates. researchgate.net

Furthermore, the adamantane cage itself can be functionalized. For example, N-acetyl-3,5-dimethyl-1-adamantanamine has been used in copper-catalyzed intermolecular functionalization of unactivated C(sp³)-H bonds. epfl.ch This suggests that the adamantane core of N-cyclopentyladamantan-1-amine could be similarly modified to introduce additional functional groups, leading to multifunctional materials. The combination of the adamantane scaffold with other functional moieties, such as phthalimides, has been shown to create precursors for supramolecular interactions and drug discovery. mdpi.com

Table 1: Potential Synthetic Routes to N-Cyclopentyladamantan-1-amine and its Functionalized Derivatives

| Reaction Type | Reactants | Product Type | Potential Application Area |

| Reductive Amination | Adamantan-1-one, Cyclopentylamine | N-Cyclopentyladamantan-1-amine | Precursor for further synthesis |

| N-Alkylation | 1-Aminoadamantane, Cyclopentyl bromide | N-Cyclopentyladamantan-1-amine | Precursor for further synthesis |

| Acylation | N-Cyclopentyladamantan-1-amine, Acyl chloride | N-Cyclopentyl-N-acyladamantan-1-amine | Advanced material building block |

| C-H Functionalization | N-Cyclopentyladamantan-1-amine | Functionalized adamantane derivative | Multifunctional materials |

Role in the Construction of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined assemblies. The adamantane group is a highly effective guest moiety in host-guest chemistry, readily forming stable inclusion complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govmdpi.com The N-cyclopentyladamantan-1-amine, with its bulky and hydrophobic adamantane cage, is an excellent candidate for participating in such supramolecular constructions.

The adamantyl group fits perfectly within the cavity of β-cyclodextrin, with high association constants. mdpi.com This strong interaction has been utilized to create injectable, shear-thinning hydrogels through the supramolecular assembly of adamantane-functionalized polymers and cyclodextrin (B1172386) polymers. rsc.org Similarly, N-cyclopentyladamantan-1-amine could be incorporated into polymer chains, and the resulting material could form hydrogels or other self-assembled structures in the presence of cyclodextrin-based hosts.

The synthesis of novel supramolecular assemblies based on hyaluronic acid derivatives bearing bivalent β-cyclodextrin and adamantane moieties has been reported, showing a pronounced increase in the stability constant of the complexes. acs.org This suggests that multivalent scaffolds incorporating N-cyclopentyladamantan-1-amine could lead to highly stable supramolecular networks. Furthermore, the complexation of adamantane derivatives with cucurbit[n]urils has been explored for various applications, including the development of selective fluorescent probes. rsc.orgresearchgate.net The N-cyclopentyl group could modulate the binding affinity and selectivity of such host-guest complexes.

Table 2: Representative Host-Guest Systems Involving Adamantane Derivatives

| Host Molecule | Guest Moiety | Interaction Type | Resulting Architecture/Application |

| β-Cyclodextrin | Adamantane | Inclusion Complex | Hydrogels, Drug Delivery Systems |

| Cucurbit[n]uril | Adamantane | Inclusion Complex | Fluorescent Probes, Molecular Recognition |

| Calixarene | Adamantane | Inclusion Complex | Self-Assembled Capsules |

Development of Polymeric and Dendrimeric Scaffolds Incorporating Adamantane Moieties

The incorporation of adamantane units into polymers and dendrimers can significantly enhance their thermal stability, rigidity, and solubility. pensoft.net N-cyclopentyladamantan-1-amine, with its reactive amine group, can be readily integrated into such macromolecular structures.

Adamantane-based polymers have been developed for various applications, including coatings for touch screens. pensoft.net The amine functionality of N-cyclopentyladamantan-1-amine could be used to prepare monomers for polymerization, leading to polymers with pendent adamantyl groups. For example, it could be converted into an acrylamide (B121943) or methacrylamide (B166291) monomer and subsequently polymerized.

Dendrimers, highly branched and monodisperse macromolecules, are another area where adamantane derivatives have been employed. nih.govpensoft.net Adamantane can serve as a core from which dendritic branches emanate. The tetra-functionalization of adamantane has been used to create polycationic dendrons. pensoft.net While N-cyclopentyladamantan-1-amine is monofunctional at the nitrogen, the adamantane cage itself could potentially be functionalized at its bridgehead positions to create a multifunctional core for dendrimer synthesis. For instance, adamantane-1,3,5,7-tetracarboxylic acid tetrachloride has been used as a core for dendrimer synthesis. instras.com The modification of dendrimer surfaces with adamantyl moieties has also been explored to create host-guest systems with cyclodextrins. ineosopen.org

Application in Molecular Recognition Tools and Probes

The specific and strong binding of the adamantane cage to host molecules makes it an excellent component for molecular recognition tools and probes. nih.gov N-cyclopentyladamantan-1-amine can be incorporated into fluorescent dyes or other signaling molecules to create probes that can detect specific analytes or biological events.

Recently, N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been developed as fluorescent probes for imaging cannabinoid receptor subtype 2 (CB2R). nih.gov This highlights the potential of using N-alkyl adamantanamine scaffolds in the design of highly specific biological probes. The cyclopentyl group in N-cyclopentyladamantan-1-amine could influence the photophysical properties and binding affinity of such probes.

Furthermore, adamantane derivatives have been used in the development of fluorescent probes based on nitrobenzofurazan (NBD). magtech.com.cn The synthesis of adamantane-modified rhodamine has also been reported for the development of fluorescent probes. scispace.com The amine group of N-cyclopentyladamantan-1-amine provides a convenient attachment point for these and other fluorophores, allowing for the creation of a diverse range of molecular probes for various sensing applications. The interaction of adamantanamine with cucurbit[n]urils has also been utilized to construct selective fluorescent probes for biologically important molecules like spermine. researchgate.net

Future Directions and Emerging Research Avenues for N Cyclopentyladamantan 1 Amine

Advanced Computational Design and Optimization of Analogues

Computational modeling is a pivotal tool in the rational design of novel molecules with tailored properties. For N-cyclopentyladamantan-1-amine, computational approaches can be employed to design and optimize analogues with enhanced efficacy and specificity for various biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that are crucial for the biological activity of adamantane (B196018) derivatives. mdpi.com By creating contour maps of CoMFA (Comparative Molecular Field Analysis) fields, researchers can visualize regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity, guiding the synthesis of more potent compounds. mdpi.com

Furthermore, computational docking analysis, using software like the Molecular Operating Environment (MOE), can simulate the binding of N-cyclopentyladamantan-1-amine analogues to the active sites of target proteins. nih.gov This allows for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such insights are invaluable for designing derivatives with improved pharmacodynamic and pharmacokinetic profiles. tesisenred.net For instance, density functional theory (DFT) calculations can be used to study the electronic and optical properties of adamantane and its substituted analogues, providing a deeper understanding of how modifications to the adamantane cage affect its behavior. mdpi.com

The exploration of adamantane analogues extends to various scaffolds, including ring-contracted, ring-expanded, and oxa analogues, which have shown promise in activities such as anti-influenza, NMDA receptor antagonism, and trypanocidal effects. tesisenred.net These computational strategies will accelerate the discovery of new lead compounds based on the N-cyclopentyladamantan-1-amine framework.

Integration of Artificial Intelligence and Machine Learning in Adamantane Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net In the context of adamantane research, these technologies can be applied to a wide range of tasks, from predicting the properties of novel compounds to optimizing synthetic routes. acs.orgdrugbank.com

ML models can be trained on existing data from adamantane derivatives to predict their biological activities, physicochemical properties, and potential toxicities. researchgate.netdrugbank.com This can significantly reduce the time and cost associated with experimental screening. For example, deep learning algorithms have shown promise in identifying natural products with potential microtubule inhibition activity, a field where adamantane derivatives could also be explored. acs.org

AI can also be used to analyze complex datasets from high-throughput screening assays, identifying patterns and relationships that may not be apparent to human researchers. rsc.org This can lead to the discovery of novel structure-activity relationships and the identification of new therapeutic targets for adamantane-based compounds. Furthermore, a potential machine-learning approach oriented on heuristic retro-supramolecular synthesis could rely on high-weight conceptual cases to predict the failure or success of supramolecular synthons in adamantane derivatives. acs.org

Exploration of Novel Reaction Pathways and Catalyst Development

The development of new synthetic methods is crucial for expanding the chemical space accessible for adamantane derivatives. Research in this area focuses on discovering novel reaction pathways and developing more efficient and selective catalysts.

One area of exploration is the use of rearrangement reactions to create functionalized adamantane structures. For example, the Wagner-Meerwein rearrangement, a tandfonline.comceitec.eu-alkyl shift of a carbocation, can be used to synthesize 1,2-functionalized heterocyclic adamantylamines from noradamantane iminium triflates. uni-giessen.de Understanding the mechanism of such reactions, including the influence of temperature and trapping nucleophiles, is key to controlling the outcome and accessing a wider range of derivatives. uni-giessen.de

The synthesis of adamantane derivatives often involves condensation reactions. For instance, new derivatives have been synthesized through the condensation of 3-amino-1-adamantanol with aromatic aldehydes. nih.gov Similarly, novel 1-adamantanylamine derivatives have been prepared by reacting tricyclo[3.3.1.1^3,7^]decan-1-amine with various substituted aromatic aldehydes and a ketone. mdpi.com The development of new catalysts for these and other reactions can lead to higher yields, improved selectivity, and more environmentally friendly synthetic processes. For example, the synthesis of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea can be achieved by reacting adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol. acs.org

Development of High-Throughput Screening Methodologies for Supramolecular Interactions

The adamantane cage is a well-established scaffold in supramolecular chemistry, known for its ability to form stable host-guest complexes. nih.gov The development of high-throughput screening (HTS) methodologies is essential for rapidly evaluating the supramolecular interactions of N-cyclopentyladamantan-1-amine and its analogues. frontiersin.org

HTS techniques, often employing multi-well microtiter plates and automated robotic platforms, can screen large libraries of compounds to identify those with desirable binding properties. frontiersin.org These methods can be used to study the interactions of adamantane derivatives with various host molecules, such as cyclodextrins, cucurbiturils, and calixarenes. tandfonline.comnih.govwikipedia.org The data generated from HTS can be used to determine association constants and understand the thermodynamics of complex formation. tandfonline.com

Emerging HTS technologies are shifting the focus from macroscopic events to the nanoscale and even single-molecule level, providing more detailed information about supramolecular interactions. researchgate.net The integration of biosensor-chip based multimode readouts and advanced data analysis can reduce false-positive and false-negative rates. researchgate.net Furthermore, high-throughput preparation techniques, such as integrating a physical mask into a standard ultra-high-vacuum molecular preparation system, can accelerate the screening and exploration of surface-supported supramolecular nanostructures. nih.gov

Multi-Scale Modeling Approaches for Complex Systems Involving Adamantane Amine

To gain a comprehensive understanding of the behavior of N-cyclopentyladamantan-1-amine in complex environments, multi-scale modeling approaches are indispensable. These methods bridge the gap between different length and time scales, from the quantum mechanical level of electrons and atoms to the macroscopic level of bulk materials and biological systems. manchester.ac.ukmpg.de

At the smallest scale, quantum chemical methods can be used to describe the electronic structure and reactivity of the molecule. nobelprize.org This information can then be used to parameterize classical force fields for molecular dynamics (MD) simulations, which can model the behavior of larger systems over longer timescales. manchester.ac.uk Coarse-grained models, where groups of atoms are represented as single beads, can further extend the accessible time and length scales, allowing for the simulation of processes like the self-assembly of adamantane-containing polymers. acs.org

Kinetic Monte Carlo (kMC) simulations can be used to model rare events, such as chemical reactions, by stochastically integrating the rates of different events. mpg.dersc.org By combining these different modeling techniques, researchers can build a holistic picture of how N-cyclopentyladamantan-1-amine interacts with its environment, from the formation of individual host-guest complexes to its behavior in complex biological systems. This multi-scale approach is crucial for the rational design of new materials and therapeutic agents based on the adamantane scaffold. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.